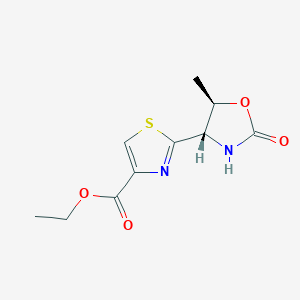
Ethyl 2-((4S,5R)-5-methyl-2-oxooxazolidin-4-yl)thiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-((4S,5R)-5-metil-2-oxooxazolidin-4-il)tiazol-4-carboxilato de etilo es un complejo compuesto orgánico que se caracteriza por su estructura única, la cual incluye un anillo oxazolidinona y un anillo tiazol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2-((4S,5R)-5-metil-2-oxooxazolidin-4-il)tiazol-4-carboxilato de etilo generalmente implica la reacción de bromopiruvato de etilo con tioamida en presencia de una base como hidróxido de sodio o bicarbonato de potasio. La reacción se lleva a cabo en un solvente como etanol o isopropanol a temperaturas que oscilan entre 20 °C y 25 °C. El producto se extrae y purifica luego mediante diversos métodos, entre ellos la recristalización y la cromatografía en columna .
Métodos de producción industrial
La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. El uso de reactores automatizados y sistemas de flujo continuo garantiza un alto rendimiento y pureza. Las condiciones de reacción se optimizan para minimizar los subproductos y maximizar la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-((4S,5R)-5-metil-2-oxooxazolidin-4-il)tiazol-4-carboxilato de etilo experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar utilizando reactivos como peróxido de hidrógeno o permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleofílica son comunes, en las que el grupo éster de etilo se puede reemplazar por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Hidróxido de sodio en etanol acuoso.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
El 2-((4S,5R)-5-metil-2-oxooxazolidin-4-il)tiazol-4-carboxilato de etilo tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por su potencial actividad biológica e interacciones con enzimas.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidas las actividades antimicrobianas y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos
Mecanismo De Acción
El mecanismo de acción del 2-((4S,5R)-5-metil-2-oxooxazolidin-4-il)tiazol-4-carboxilato de etilo implica su interacción con dianas moleculares específicas, como enzimas y receptores. La estructura única del compuesto le permite unirse a estas dianas, modulando su actividad y provocando diversos efectos biológicos. Las vías exactas involucradas dependen de la aplicación y la diana específicas.
Comparación Con Compuestos Similares
El 2-((4S,5R)-5-metil-2-oxooxazolidin-4-il)tiazol-4-carboxilato de etilo se puede comparar con otros compuestos similares, como:
- 2-(((terc-butoxicarbonil)amino)metil)tiazol-4-carboxilato de etilo
- 2-((2R,3S,4S,5R)-3-(benzoiloxi)-5-((benzoiloxi)metil)-4-fluorotetrahidrofurano-2-il)tiazol-4-carboxilato de etilo
Estos compuestos comparten similitudes estructurales, pero difieren en sus grupos funcionales y aplicaciones específicas. La combinación única de los anillos oxazolidinona y tiazol en el 2-((4S,5R)-5-metil-2-oxooxazolidin-4-il)tiazol-4-carboxilato de etilo lo diferencia, proporcionando propiedades químicas y biológicas distintas .
Propiedades
Fórmula molecular |
C10H12N2O4S |
|---|---|
Peso molecular |
256.28 g/mol |
Nombre IUPAC |
ethyl 2-[(4S,5R)-5-methyl-2-oxo-1,3-oxazolidin-4-yl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C10H12N2O4S/c1-3-15-9(13)6-4-17-8(11-6)7-5(2)16-10(14)12-7/h4-5,7H,3H2,1-2H3,(H,12,14)/t5-,7+/m1/s1 |
Clave InChI |
NKTWCIMCZWYRRT-VDTYLAMSSA-N |
SMILES isomérico |
CCOC(=O)C1=CSC(=N1)[C@@H]2[C@H](OC(=O)N2)C |
SMILES canónico |
CCOC(=O)C1=CSC(=N1)C2C(OC(=O)N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


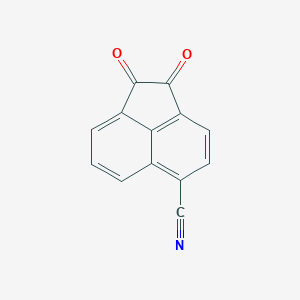
![{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B11716761.png)
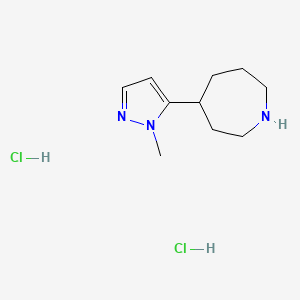



![5-Bromopyrrolo[1,2-b]pyridazine-7-carbonitrile](/img/structure/B11716795.png)
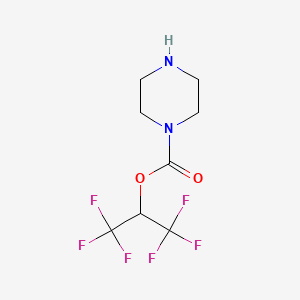
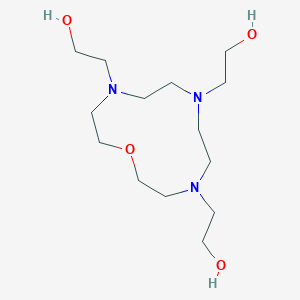
![5-Methyl-2-azaspiro[3.3]heptane oxalate](/img/structure/B11716811.png)

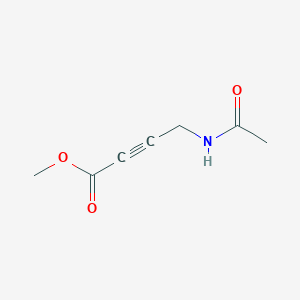
![N,N-dimethyl-N'-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}urea](/img/structure/B11716826.png)
![5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-phenyl-1,2,4-oxadiazole hydrochloride](/img/structure/B11716833.png)
